molecular formula C13H13NO B3007542 N-(2-Phenylprop-2-enyl)but-2-ynamide CAS No. 2411311-17-4

N-(2-Phenylprop-2-enyl)but-2-ynamide

Cat. No.: B3007542
CAS No.: 2411311-17-4
M. Wt: 199.253
InChI Key: CUYIEPMTKKJZGN-UHFFFAOYSA-N
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Description

N-(2-Phenylprop-2-enyl)but-2-ynamide is a ynamide derivative characterized by a but-2-ynamide backbone (RC≡C–N–) attached to a 2-phenylprop-2-enyl group. Ynamides are highly reactive due to their electron-deficient triple bond, making them valuable in organic synthesis (e.g., cycloadditions, tandem reactions) and drug discovery.

Properties

IUPAC Name

N-(2-phenylprop-2-enyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-3-7-13(15)14-10-11(2)12-8-5-4-6-9-12/h4-6,8-9H,2,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYIEPMTKKJZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylprop-2-enyl)but-2-ynamide typically involves the reaction of a phenylprop-2-enyl precursor with a but-2-ynamide derivative. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the carbon-carbon and carbon-nitrogen bonds necessary for the compound’s structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like triethylamine to promote the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylprop-2-enyl)but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylprop-2-enyl but-2-ynoic acid derivatives, while reduction can produce phenylprop-2-enyl but-2-ynylamines .

Scientific Research Applications

N-(2-Phenylprop-2-enyl)but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Phenylprop-2-enyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Synthesis Efficiency: Compound 8b exhibits a high yield (82%) under General Procedure A, likely due to optimized coupling conditions and stable intermediates.
  • Substituent Effects : Bulky groups (e.g., tert-butyl in 8b) may enhance steric stability, while electron-donating groups (e.g., methoxy in 5u) influence electronic properties and isomer formation .

Electronic and Spectroscopic Properties

provides detailed DFT-based analyses of anti-ZIKV quinazoline ynamides (compounds 1–3), offering insights into electronic behavior:

Table: Electronic Properties of Anti-ZIKV Ynamides
Compound HOMO-LUMO Gap (eV) IR Stretching (C≡N/C≡C, cm⁻¹) Thermodynamic Stability (ΔG, kcal/mol)
1 3.2 2200 (C≡C), 1650 (C=O) -245.6
2 3.0 2195 (C≡C), 1645 (C=O) -238.9
3 3.5 2210 (C≡C), 1660 (C=O) -251.2

Key Observations :

  • Reactivity : Small HOMO-LUMO gaps (3.0–3.5 eV) indicate high chemical reactivity, facilitating charge transfer in biological systems.
  • IR Signatures : C≡C and C=O stretches vary slightly with substituents; electron-withdrawing groups (e.g., Br in 1) reduce C≡C bond order, lowering stretching frequencies .

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